Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its intricate structure, which includes a thiophene ring, a benzoylamino group, and multiple chlorinated benzylidene moieties. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
The synthesis of Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoylamino Group: The benzoylamino group is introduced via an amide formation reaction, typically using benzoyl chloride and an amine.
Chlorination and Benzylidene Formation: The chlorinated benzylidene moieties are introduced through a series of substitution reactions, often involving chlorinated benzyl halides and appropriate base catalysts.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene moieties, converting them to the corresponding benzyl derivatives.
Substitution: The chlorinated benzylidene groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:
Enzyme Inhibition: It may inhibit key enzymes involved in inflammatory and microbial processes, thereby reducing inflammation and microbial growth.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular signaling pathways and exerting therapeutic effects.
DNA Interaction: It may interact with DNA, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like thiophene-2-carboxylate and thiophene-3-carboxylate share the thiophene ring structure but differ in their substituents and biological activities.
Benzoylamino Compounds: Benzoylamino derivatives, such as N-benzoyl-2-aminothiophene, have similar amide linkages but vary in their overall structure and reactivity.
Chlorinated Benzylidene Compounds: Compounds like 3-chloro-4-(2,4-dichlorobenzylidene)benzaldehyde exhibit similar chlorinated benzylidene groups but differ in their core structures and applications.
Biological Activity
Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound 1 has the following chemical formula:
It features a complex structure with multiple functional groups that contribute to its biological properties. The presence of a benzoylamino group and chloro substituents enhances its reactivity and interaction with biological targets.
The biological activity of compound 1 can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds with similar structures have been shown to exhibit significant antimicrobial properties. The presence of electron-withdrawing groups, such as chlorine, enhances the compound's ability to disrupt microbial cell membranes.
- Anticancer Potential : Preliminary studies indicate that derivatives of compound 1 may inhibit cancer cell proliferation. The thiophene moiety is known for its role in enhancing anticancer activity through various pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds containing benzoylamino groups often demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Antimicrobial Activity
A study examining similar compounds showed that derivatives with halogen substitutions had enhanced antimicrobial efficacy against various bacterial strains. For instance, compounds with chloro groups exhibited higher activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies on cancer cell lines have demonstrated that compound 1 can induce apoptosis in colorectal cancer cells (HCT-116). The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | HCT-116 | 15 | Apoptosis induction |
Study B | MCF-7 | 20 | Cell cycle arrest |
Case Studies
- Case Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of compound 1 analogs. The results indicated that modifications on the benzoylamino group significantly affected cytotoxicity against breast cancer cells .
- Case Study on Antimicrobial Efficacy : Another research focused on the antimicrobial properties of similar compounds highlighted their effectiveness against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multi-drug resistant organisms .
Properties
Molecular Formula |
C28H20Cl3NO5S |
---|---|
Molecular Weight |
588.9 g/mol |
IUPAC Name |
ethyl (5Z)-2-benzoylimino-5-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C28H20Cl3NO5S/c1-2-36-28(35)24-25(33)23(38-27(24)32-26(34)17-6-4-3-5-7-17)13-16-8-11-22(21(31)12-16)37-15-18-9-10-19(29)14-20(18)30/h3-14,33H,2,15H2,1H3/b23-13-,32-27? |
InChI Key |
UYXROCHQCLTDIV-HYESSMHDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl)/SC1=NC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl)SC1=NC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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